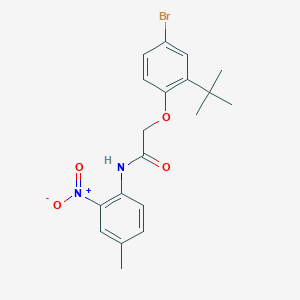
2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research due to its unique properties. MEM is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
Wirkmechanismus
The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. It is activated by the binding of glutamate and requires the co-activation of glycine or D-serine. 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride acts as a selective antagonist of the NMDA receptor by binding to the glycine site, thereby inhibiting the activation of the receptor. This results in a decrease in calcium influx and downstream signaling pathways, which can lead to neuroprotection and modulation of synaptic plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride are complex and depend on the specific experimental conditions and model systems used. In general, 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride has been shown to have neuroprotective effects by reducing excitotoxicity, oxidative stress, and inflammation. It has also been shown to modulate synaptic plasticity and improve learning and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride in lab experiments is its selectivity for the glycine site of the NMDA receptor, which allows for precise modulation of NMDA receptor function. 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride is that it may have off-target effects on other receptors or signaling pathways. Additionally, the effects of 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride may vary depending on the experimental conditions and model systems used.
Zukünftige Richtungen
There are several future directions for research on 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride. One area of interest is the development of more selective and potent NMDA receptor antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Finally, the development of new animal models and experimental paradigms may help to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride.
Synthesemethoden
The synthesis of 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with morpholine to form 2-(4-morpholinyl)ethyl 4-methoxybenzoate. The final product is obtained by treating the compound with hydrochloric acid to form 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride has also been used to study the mechanisms underlying synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethyl 4-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-17-13-4-2-12(3-5-13)14(16)19-11-8-15-6-9-18-10-7-15;/h2-5H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDYEDJMHACGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-4-(4-bromo-5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5100410.png)
![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5100416.png)
![N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5100417.png)



![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100441.png)
![6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5100452.png)

![6-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5100463.png)
![1,2,3-trimethyl-1H-imidazo[4,5-b]pyridin-3-ium iodide](/img/structure/B5100467.png)

